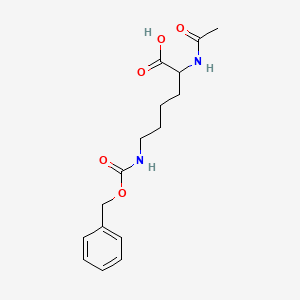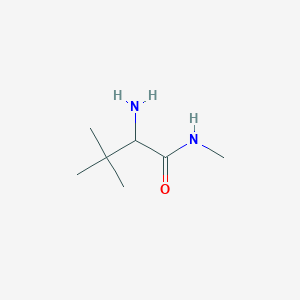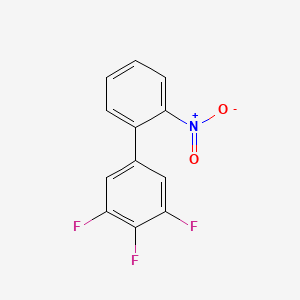
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol is a heterocyclic compound that features both a thiazole and an azetidine ring The thiazole ring contains sulfur and nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
準備方法
The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common synthetic route involves the reaction of a thioamide with a halogenated azetidine under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods can improve the efficiency and consistency of the production process, making the compound more accessible for research and commercial applications.
化学反応の分析
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thioether. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides, while nucleophilic substitution can introduce a variety of functional groups onto the thiazole ring.
科学的研究の応用
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can interact with biological targets such as enzymes and receptors, leading to various physiological effects.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and other diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.
作用機序
The mechanism of action of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The azetidine ring can also interact with receptors, modulating their signaling and leading to various cellular responses. These interactions can result in antimicrobial, antifungal, and other biological effects.
類似化合物との比較
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol can be compared with other similar compounds, such as:
2-Acetylthiazoline: This compound also contains a thiazole ring but lacks the azetidine moiety. It is used as a flavoring agent and has different chemical properties and applications.
Thiazolidine: This compound features a thiazole ring fused with a five-membered ring containing nitrogen. It has been studied for its potential therapeutic applications, including as an antidiabetic agent.
Thiazole: The parent compound of the thiazole family, it is a simple heterocyclic compound with a wide range of applications in chemistry and biology.
The uniqueness of this compound lies in its combination of the thiazole and azetidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
161715-38-4 |
|---|---|
分子式 |
C6H10N2S2 |
分子量 |
174.3 g/mol |
IUPAC名 |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol |
InChI |
InChI=1S/C6H10N2S2/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2 |
InChIキー |
WXLPEIBBDQOTFV-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N1)N2CC(C2)S |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B8809916.png)
![2-(5-Methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B8809920.png)





![2-(Methylthio)-5-nitrobenzo[d]oxazole](/img/structure/B8809964.png)
![tert-butyl N-[(3-chlorophenyl)methyl]carbamate](/img/structure/B8809971.png)

![Acetaldehyde, [4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B8809991.png)

